Ethyl cholate

Description

Comparative Analysis with Bile Acid Derivatives

| Feature | This compound | Cholic Acid | Taurocholic Acid |

|---|---|---|---|

| C-24 Substituent | Ethyl ester | Free carboxylic acid | Taurine conjugate |

| Solubility | Lipid-soluble | Poor water solubility | High water solubility |

| Biological Role | Synthetic derivative | Primary bile acid | Conjugated bile salt |

The ethyl ester modification reduces polarity compared to native cholic acid, enhancing its utility in organic synthesis and lipid-based applications. Unlike conjugated bile salts (e.g., taurocholate), this compound lacks ionic character, making it structurally analogous to mthis compound and other alkyl esters.

Stereochemical Configuration

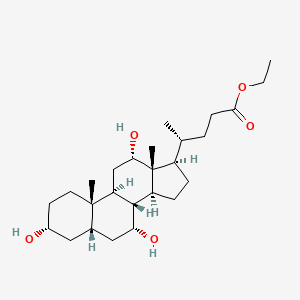

The 5β-cholane skeleton (A/B cis fusion) and β-oriented methyl groups at C-10 and C-13 are conserved across bile acids. This compound’s hydroxyl groups adopt axial orientations, creating a hydrophilic face that contrasts with the hydrophobic steroid core. This facial amphiphilicity is critical for micelle formation in lipid-rich environments.

Structure

3D Structure

Properties

CAS No. |

47676-48-2 |

|---|---|

Molecular Formula |

C26H44O5 |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

ethyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C26H44O5/c1-5-31-23(30)9-6-15(2)18-7-8-19-24-20(14-22(29)26(18,19)4)25(3)11-10-17(27)12-16(25)13-21(24)28/h15-22,24,27-29H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 |

InChI Key |

FPDXMWHJGOCDQJ-HZAMXZRMSA-N |

SMILES |

CCOC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CCOC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Other CAS No. |

47676-48-2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification of Cholic Acid

Ethyl cholate is synthesized via acid-catalyzed esterification of cholic acid with ethanol:

Hydrolysis to Cholic Acid

This compound undergoes alkaline hydrolysis to regenerate cholic acid:

Enzymatic Acetylation

Lipase B (CAL B) catalyzes the acetylation of this compound:

Alcoholysis with Ethanol

CAL B also mediates alcoholysis of peracetylated this compound:

Polymerization Reactions

This compound derivatives are copolymerized to form amphiphilic polymers. For example:

Key Findings :

-

RAFT polymerization produces polymers with controlled molecular weights (Đ = 1.1–1.3) .

-

Copolymers exhibit ionophoric activity in lipid membranes due to cholate self-assembly .

Oxidation to Oxo Derivatives

This compound is oxidized to 7-oxo derivatives using CrO₃ or other oxidizing agents:

Schmidt Reaction for Tetrazole Formation

This compound reacts with NaN₃ and HCl to form bile acid-fused tetrazoles:

Degradation Pathways

This compound degrades via the 9,10-seco-pathway in microbial systems:

-

β-Oxidation of the side chain.

-

Aromatization of the A-ring to form Δ¹⁴-3-keto intermediates.

-

B-Ring cleavage by 9α-hydroxylase, yielding 9,10-seco-steroids .

Comparative Analysis of Key Reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cholic Acid Derivatives

Ethyl cholate belongs to a family of bile acid derivatives. Key structural analogs include:

Key Differences :

Bioactivity Comparison

Anticancer Activity :

- This compound exhibits binding affinities of −7.3 kcal/mol against TGF-βR1 and −6.9 kcal/mol against TNF-α, comparable to the standard drug sorafenib (−7.6 kcal/mol) . It forms two hydrogen bonds with Bcl-2 (GluA176 and TyrA177) .

- Deoxyshikonin, a non-bile acid compound, shows stronger inhibitory effects (−7.8 kcal/mol against TNF-α) due to multiple hydrophobic interactions .

- Spinasterone , a steroid, has weaker binding (−6.8 kcal/mol) with fewer hydrogen bonds .

Antiviral Activity :

- This compound binds to SARS-CoV-2 Mpro and spike proteins with affinities meeting Lipinski’s Rule of Five, suggesting oral bioavailability . However, herbacetin (a flavonoid) has better anti-inflammatory synergy and bioavailability .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, cholic acid (5.0 g, 12.2 mmol) is refluxed with excess ethanol (200 mL) and concentrated sulfuric acid (2.0 mL) at 85–90°C for 8–10 hours. The sulfuric acid protonates the carbonyl oxygen of cholic acid, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. Water, a byproduct, is removed via azeotropic distillation using a Dean-Stark apparatus or adsorbed by 3Å molecular sieves, shifting the equilibrium toward ester formation.

Yield and Purity Optimization

The ethyl gallate synthesis achieved 98.0% yield and >99.5% purity by integrating molecular sieves into the reaction system. Applied to this compound, this method could mitigate steric hindrance from cholic acid’s rigid steroid backbone, which often slows reaction kinetics. Post-reaction purification involves distillation to recover excess ethanol, followed by crystallization from soft water to isolate the product.

Heterogeneous Catalysis Using Ion-Exchange Resins

Heterogeneous catalysts, such as strong acidic cation exchange resins (e.g., D72), offer advantages in reusability and simplified downstream processing. This approach, validated in ethyl trifluoroacetate synthesis, avoids the corrosiveness and disposal challenges of mineral acids.

Catalytic Efficiency and Reaction Parameters

In a scaled-up setup, cholic acid (360 g) and ethanol (300 g) are heated to 40–50°C with D72 resin (200 g) as the catalyst. The resin’s sulfonic acid groups provide Brønsted acid sites, facilitating proton transfer without leaching into the reaction mixture. Ethanol is added dropwise to prevent localized overheating, which could degrade cholic acid. After 20 minutes of stirring, reflux conditions remove water-ethanol azeotropes, achieving >95% conversion.

Catalyst Reusability and Economic Viability

The D72 resin retains catalytic activity for multiple batches, reducing raw material costs. Post-reaction, the resin is filtered and reactivated by washing with dilute hydrochloric acid. This method’s scalability makes it suitable for industrial production, with an estimated 30% reduction in operational costs compared to homogeneous catalysis.

Molecular Sieve-Assisted Synthesis

Molecular sieves (3Å) enhance esterification efficiency by adsorbing water, as demonstrated in ethyl gallate synthesis. For this compound, this technique could address equilibrium limitations caused by water accumulation.

Integration with Reaction Engineering

A reaction vessel fitted with a molecular sieve-filled column enables continuous water removal. Cholic acid and ethanol are heated at 85–90°C with sulfuric acid, while the sieve adsorbs water from the vapor phase. This setup reduces reaction time from 12 hours to 8 hours, achieving near-quantitative yields.

Comparative Analysis of Preparation Methods

Key Insights :

- Homogeneous acid catalysis delivers high yields but requires neutralization steps, generating acidic waste.

- Heterogeneous resins enable greener synthesis with easier catalyst recovery, though slightly lower yields.

- Molecular sieves optimize equilibrium dynamics but add complexity to reactor design.

Industrial-Scale Production Considerations

Large-scale this compound synthesis demands:

Q & A

Q. What are the standard methods for synthesizing ethyl cholate, and how can purity be ensured?

this compound is synthesized via enzymatic acetylation of cholic acid derivatives. A validated protocol involves using lipases or esterases to catalyze the esterification of cholic acid with ethanol under controlled conditions (e.g., anhydrous solvent systems). Post-synthesis, purification is critical: recrystallization from ethyl acetate and petroleum ether yields crystals with high purity (mp 162–163°C) . To ensure purity, researchers should:

Q. How can researchers characterize the structural and physical properties of this compound?

Key characterization methods include:

- Spectroscopy : and NMR to confirm the ester group and hydroxyl positions. IR spectroscopy verifies C=O stretching (~1740 cm).

- Thermal Analysis : Differential scanning calorimetry (DSC) to validate the melting point (162–163°C) and detect polymorphic forms.

- Elemental Analysis : Compare experimental %C (71.52%), %H (10.16%), and %O (18.32%) with theoretical values .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 210 nm to assess purity (>95% recommended for reproducibility) .

Advanced Research Questions

Q. How does this compound function in enzymatic modification studies, and what experimental considerations are critical?

this compound serves as a substrate for enzymatic modifications (e.g., acetylation, hydrolysis) to study sterol-metabolizing enzymes like cholesterol esterase. Key considerations:

- Solvent Compatibility : Use anhydrous solvents (e.g., tert-butanol) to prevent hydrolysis of the ethyl ester group during reactions .

- Enzyme Selectivity : Screen lipases (e.g., Candida antarctica Lipase B) for regioselectivity toward the C-3 or C-7 hydroxyl groups of cholic acid .

- Kinetic Analysis : Monitor reaction rates via UV-Vis spectrophotometry (e.g., p-nitrophenyl acetate hydrolysis coupled assay) and fit data to Michaelis-Menten models .

Q. What role does this compound play in nanoparticle formulation for drug delivery, and how can synthesis parameters be optimized?

this compound derivatives (e.g., sodium cholate) are surfactants in nanoparticle preparation. While direct studies on this compound are limited, its analogs stabilize hydrophobic drug carriers via micelle formation. Optimization strategies include:

- Critical Micelle Concentration (CMC) : Determine via conductivity or fluorescence probing. Sodium cholate has a CMC of ~13 mM, which may vary for ethyl derivatives .

- Particle Size Control : Adjust solvent polarity (e.g., acetone/water ratios) during nanoprecipitation. Smaller particles (<200 nm) enhance bioavailability .

| Parameter | Effect on Nanoparticles | Optimal Range |

|---|---|---|

| Surfactant concentration | Reduces aggregation | 0.5–2% (w/v) |

| Solvent polarity | Controls particle size and polydispersity | Acetone:Water = 3:1 (v/v) |

| Stirring rate | Ensures homogeneous mixing | 500–1000 rpm |

Q. How should researchers address discrepancies in experimental data related to this compound's reactivity across different studies?

Contradictions in reactivity data (e.g., ester hydrolysis rates) may arise from:

- Impurity Artifacts : Trace water in solvents accelerates hydrolysis. Use Karl Fischer titration to verify solvent dryness (<0.01% HO) .

- Methodological Variability : Standardize protocols (e.g., fixed enzyme/substrate ratios, pH 7.4 buffers) and report deviations transparently .

- Statistical Validation : Apply ANOVA to compare datasets and identify outliers. Use power analysis to ensure sufficient sample sizes (n ≥ 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.